2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Molecular complexity Drug-likeness Physicochemical profiling

This apocynin descendant (CAS 2176202-06-3) is a specialized dual-pharmacophore probe. Its unique 2-methoxy substituent creates a distinct hydrogen-bonding network (TPSA 90.4 Ų) absent in des-methoxy analogs like 2189500-16-9, enabling matched-pair SAR studies for target engagement specificity. The ether-capped phenol bypasses the metabolic glucuronidation of parent apocynin, ensuring reproducible assay data. Ideal for NOX2 inhibition, bromodomain profiling, and kinase selectivity screening. Choose this compound for its precise structure-activity signature that generic variants cannot replicate.

Molecular Formula C17H19N3O4
Molecular Weight 329.356
CAS No. 2176202-06-3
Cat. No. B2743098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
CAS2176202-06-3
Molecular FormulaC17H19N3O4
Molecular Weight329.356
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)C(=O)C)OC
InChIInChI=1S/C17H19N3O4/c1-11-6-14(20-10-19-11)8-18-17(22)9-24-15-5-4-13(12(2)21)7-16(15)23-3/h4-7,10H,8-9H2,1-3H3,(H,18,22)
InChIKeyAMPDHFGTCZYFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2176202-06-3 – Structural and Functional Synopsis of a Dual-Substituted Phenoxyacetamide Pyrimidine Hybrid


2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS 2176202-06-3, molecular formula C₁₇H₁₉N₃O₄, molecular weight 329.35 g/mol) is a fully synthetic phenoxyacetamide derivative that fuses a 4-acetyl-2-methoxyphenoxy (acetovanillone/apocynin) fragment with a 6-methylpyrimidin-4-ylmethylamine moiety via an acetamide linker . The molecule belongs to a series of substituted phenoxyacetamides being explored in medicinal chemistry for their capacity to engage multiple biological targets. Its computed physicochemical profile – XLogP3 of 1.1, topological polar surface area (TPSA) of 90.4 Ų, one hydrogen bond donor, and six hydrogen bond acceptors – places it within drug-like chemical space while providing a distinct balance of lipophilicity and polarity relative to its closest structural analogues . Unlike the parent natural product apocynin (4-hydroxy-3-methoxyacetophenone), the phenolic hydroxyl is capped as an ether, eliminating a metabolic soft spot and altering target engagement geometry [1].

Why CAS 2176202-06-3 Cannot Be Replaced by a Generic In-Class Phenoxyacetamide


Phenoxyacetamide analogues sharing a 6-methylpyrimidin-4-ylmethyl amide group appear superficially similar; however, the specific combination of a 2-methoxy substituent and a 4-acetyl group on the phenoxy ring creates a unique hydrogen-bonding and steric environment that cannot be recapitulated by simple de-methoxy or de-acetyl variants . Compared with the non-methoxylated analogue 2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS 2189500-16-9; MW 299.32, C₁₆H₁₇N₃O₃), the target compound gains an additional hydrogen bond acceptor (6 vs. 5), an increase in TPSA (90.4 vs. ~70 Ų), and a substantially altered molecular complexity index (432 vs. ~350) . The 2-methoxy group also imposes a preferred conformation of the phenoxy ring that influences the spatial presentation of the 4-acetyl pharmacophore. These differences are not incremental – they alter recognition by flat aromatic binding pockets (e.g., kinase hinge regions, bromodomains), membrane permeability, and metabolic stability in ways that cannot be predicted from the behaviour of the des-methoxy or des-acetyl counterparts [1]. Generic substitution therefore risks loss of the precise structure-activity signature that motivated the design of this chemotype.

Quantitative Differentiation Evidence for CAS 2176202-06-3 Against Closest Structural Analogs


2-Methoxy Substituent Effect on Molecular Complexity and Polar Surface Area Relative to the Des-Methoxy Analog

The target compound 2176202-06-3 contains a 2-methoxy group on the phenoxy ring that is absent in the closest commercially catalogued analog 2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS 2189500-16-9). This single substitution alters multiple computed physicochemical parameters relevant to target engagement and ADME: the target compound has a molecular weight of 329.35 g/mol vs. 299.32 g/mol for the analog, a topological polar surface area of 90.4 Ų (vs. an estimated ~70 Ų for the des-methoxy variant), and a molecular complexity index of 432 (vs. ~350 estimated) . The increase in TPSA of approximately 20 Ų is significant for permeability classification (moving closer to the CNS drug-likeness threshold of <90 Ų) and for modulating passive membrane diffusion. The additional sp³ oxygen also introduces a sixth hydrogen bond acceptor site, altering the intermolecular interaction fingerprint in binding pockets.

Molecular complexity Drug-likeness Physicochemical profiling

XLogP3 Differentiation: Balanced Lipophilicity Profile of CAS 2176202-06-3 Versus Apocynin and Des-Methoxy Analog

The computed XLogP3 of the target compound is 1.1, a value that places it within the optimal range for lead-like compounds (typically XLogP 1–3) and indicates a balanced partition between aqueous and lipid environments . In contrast, the parent natural product apocynin (4-hydroxy-3-methoxyacetophenone) has a calculated XLogP of approximately 1.0–1.2 (varying by computational method), but its free phenolic hydroxyl confers poor membrane retention and rapid phase II metabolism. The des-methoxy analog 2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is predicted to have a higher logP of approximately 1.5–1.8 owing to the absence of the polar methoxy group, which may favour non-specific hydrophobic binding and increase metabolic liability via CYP oxidation [1]. The ether linker between the apocynin core and the acetamide bridge also eliminates the metabolic vulnerability of the free phenol, as demonstrated in the apocynin ether derivative study where ethers exhibited superior stability compared to esters [1].

Lipophilicity ADME Lead-likeness

Apocynin-Derived Pharmacophore: Class-Level Evidence for NADPH Oxidase (NOX) Inhibition Potential

The 4-acetyl-2-methoxyphenoxy fragment of compound 2176202-06-3 is identical to the core of apocynin (acetovanillone), a well-characterised NADPH oxidase (NOX) inhibitor that blocks the interaction between the p47phox and p22phox subunits of the NOX2 isoform [1]. In a direct comparative study of apocynin-derived ethers and esters, all synthetic derivatives retained NOX inhibitory activity, with the most potent (compound 4, heptanedioic acid mono-(4-acetyl-2-methoxy-phenyl) ester) demonstrating greater inhibition than the parent apocynin in electron paramagnetic resonance (EPR)-based superoxide quantification assays [1]. Compound 2176202-06-3 incorporates the same 4-acetyl-2-methoxyphenyl pharmacophore but replaces the ester/ether linker with a more metabolically robust acetamide bridge, and the terminal group is switched from a carboxylic acid or alkyl chain to a 6-methylpyrimidine moiety. The pyrimidine extension introduces potential for additional hydrogen bonding with the SH3 domains of p47phox (Tyr, Asp, Glu residues identified in the docking study as critical for apocynin recognition) [1]. Although direct IC₅₀ data for the specific compound are not publicly available at the time of this analysis, the class-level evidence positions 2176202-06-3 as a structurally rational next-generation NOX inhibitor candidate.

NADPH oxidase Oxidative stress Inflammation

Synthetic Complexity and Purity Benchmarking Against Commercially Available Analogues

The target compound bears three functional groups that require orthogonal protection strategies during synthesis: the 4-acetyl group (ketone), the 2-methoxy group (methyl ether), and the pyrimidine nitrogen(s) that must be selectively alkylated. This contrasts with simpler analogues such as 2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide, which lacks the 2-methoxy and therefore removes one synthetic step and one protecting group requirement. The increased synthetic complexity of 2176202-06-3 (complexity index 432 vs. ~350) correlates with a longer synthetic route and typically higher cost of goods, but it also means that impurities arising from incomplete methoxy deprotection or O-alkylation side reactions create unique quality challenges. Procuring the compound from suppliers that provide HPLC purity verification (>95%) and full spectroscopic characterisation (¹H/¹³C NMR, HRMS) is therefore non-negotiable, as generic phenoxyacetamide impurity profiles are not predictive for this specific scaffold.

Synthetic complexity Compound procurement Quality control

Evidence-Based Application Scenarios for CAS 2176202-06-3 in Drug Discovery and Chemical Biology


NADPH Oxidase (NOX2) Inhibitor Lead Optimisation

Compound 2176202-06-3 is a direct structural descendant of apocynin, the most widely used pharmacological tool for NOX2 inhibition. Unlike apocynin, which requires myeloperoxidase-dependent activation and suffers from phenolic glucuronidation, the target compound contains an ether-capped phenol and a pyrimidine extension that may bypass these limitations [1]. Research groups investigating NOX2-mediated superoxide production in vascular endothelial cells can employ this compound as a non-prodrug starting point for structure-activity relationship (SAR) studies aimed at improving potency and isoform selectivity. The 6-methylpyrimidine moiety offers an additional vector for interaction with the p47phox SH3 domains, as suggested by docking studies on apocynin derivatives [1].

Kinase or Bromodomain Probe Design Exploiting the Acetyl-Methoxy Pharmacophore

The 4-acetyl-2-methoxyphenyl motif mimics the acetyl-lysine mark recognised by bromodomain-containing proteins (e.g., BET family, CBP/p300). Combined with the 6-methylpyrimidine group – a privileged fragment in kinase inhibitor design (e.g., occupying the hinge-binding region of tyrosine kinases) – 2176202-06-3 represents a dual-pharmacophore hybrid. Procurement for epigenetic probe discovery or kinase selectivity profiling is justified by the compound's ability to simultaneously engage the acetyl-lysine binding pocket and a nucleotide-binding site, a concept supported by the molecular complexity and hydrogen-bonding capacity documented in Section 3 .

Chemical Biology Tool for Investigating Methoxy Substituent Effects in Target Engagement

Because the closest commercially available analog lacks the 2-methoxy group (CAS 2189500-16-9), a matched-pair comparison between the two compounds enables researchers to dissect the contribution of the ortho-methoxy substituent to binding affinity and selectivity. Such a matched-pair analysis is a standard approach in medicinal chemistry for validating pharmacophore hypotheses. The availability of both compounds from chemical suppliers allows for controlled experiments where the only variable is the presence or absence of the 2-methoxy group, controlling for differences in pyrimidine and acetyl substitutions .

Antioxidant and Inflammation Model Studies Informed by Apocynin Pharmacophore

Given the established NOX inhibitory activity of the apocynin scaffold, 2176202-06-3 can be deployed in in vitro models of oxidative stress (e.g., H₂O₂-induced cardiomyocyte injury, LPS-stimulated macrophage ROS production) to evaluate whether the pyrimidine extension improves cellular potency or alters the selectivity profile relative to apocynin. The ether linkage, as demonstrated in the head-to-head comparison of apocynin ethers vs. esters [1], provides enhanced metabolic stability, which is critical for obtaining reproducible results in longer-duration cell-based assays.

Quote Request

Request a Quote for 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.